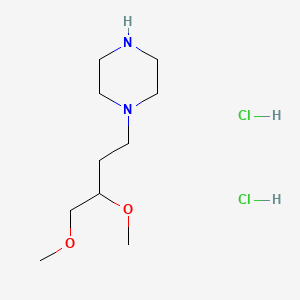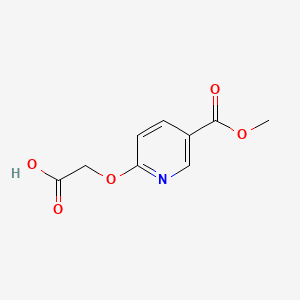
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of cyclopropylmethanamine, where the phenyl ring is substituted with bromine and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation to form the cyclopropyl ring.
Amination: Finally, the cyclopropyl intermediate is treated with methanamine to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation could produce a ketone or aldehyde.
科学研究应用
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The cyclopropyl ring may also play a role in its biological activity by affecting its conformation and stability.
相似化合物的比较
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromine and methoxy substitutions but differs in the core structure.
2-Bromo-4,5-dimethoxyphenyl)methanol: Similar substitution pattern but with a hydroxyl group instead of an amine.
Uniqueness
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl ring, which can impart different chemical and biological properties compared to its analogs
属性
分子式 |
C12H16BrNO2 |
|---|---|
分子量 |
286.16 g/mol |
IUPAC 名称 |
[2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-4-9(8-3-7(8)6-14)10(13)5-12(11)16-2/h4-5,7-8H,3,6,14H2,1-2H3 |
InChI 键 |
LKOHSNVMIUXELC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C2CC2CN)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


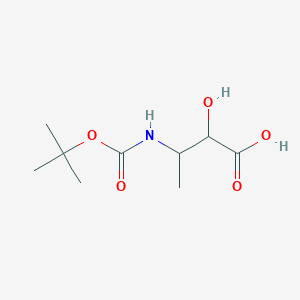

![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
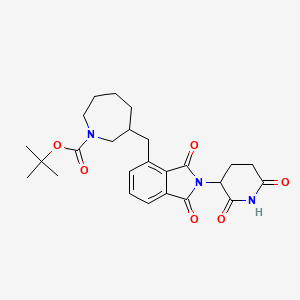
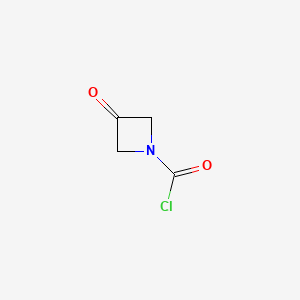


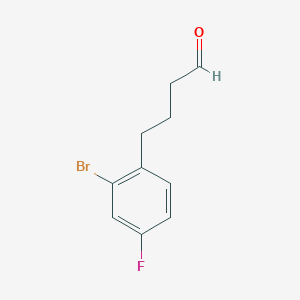

![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
